Spectroscopic Profile of 3-amino-1-(3,5-dimethylphenyl)pyrrolidin-2-one: A Technical Guide
Spectroscopic Profile of 3-amino-1-(3,5-dimethylphenyl)pyrrolidin-2-one: A Technical Guide
Introduction
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 3-amino-1-(3,5-dimethylphenyl)pyrrolidin-2-one is a molecule of significant interest, possessing a unique combination of a chiral aminopyrrolidinone core, a common scaffold in medicinal chemistry, and a substituted aromatic N-aryl group. This guide provides a comprehensive, in-depth analysis of the predicted spectroscopic signature of this compound. As experimental data for this specific molecule is not widely published, this document leverages established spectroscopic principles and data from analogous structures to construct a reliable, predicted profile for its characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This serves as an essential reference for researchers engaged in its synthesis, characterization, and application.
Molecular Structure and Key Features
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 3-amino-1-(3,5-dimethylphenyl)pyrrolidin-2-one comprises a five-membered γ-lactam ring, an amino group at the C3 position, and a 3,5-dimethylphenyl group attached to the lactam nitrogen. This structure presents several key features that will manifest distinctly in its spectra:
-
Aromatic System: The 3,5-dimethylphenyl ring contains three distinct aromatic protons and four types of aromatic carbons.
-
Lactam Moiety: The cyclic amide (γ-lactam) features a carbonyl group (C=O) which will be a prominent feature in both IR and ¹³C NMR spectra.
-
Chiral Center: The C3 carbon, bearing the amino group, is a chiral center, leading to potential diastereotopicity for adjacent methylene protons.
-
Aliphatic Protons: The pyrrolidinone ring contains several aliphatic protons whose chemical shifts and coupling patterns will be informative of the ring's conformation.
Below is a diagram of the molecular structure with atom numbering for spectroscopic assignment.
Caption: Molecular structure of 3-amino-1-(3,5-dimethylphenyl)pyrrolidin-2-one with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR data provide a detailed fingerprint of the electronic environment of each nucleus.
Experimental Protocol: NMR Data Acquisition
A standardized protocol ensures reproducibility and high-quality data.[1]
Sample Preparation:
-
Weigh 5-10 mg of the sample of 3-amino-1-(3,5-dimethylphenyl)pyrrolidin-2-one.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure complete dissolution.
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. For routine analysis, automated shimming routines are often sufficient.[2]
-
Set the appropriate spectral width (e.g., -1 to 10 ppm for ¹H NMR).[3]
-
Adjust the receiver gain automatically.[4]
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-32 scans for a sample of this concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: ~2-4 seconds.
¹³C NMR Acquisition:
-
Pulse Sequence: Standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 512-2048 scans, depending on the sample concentration and desired signal-to-noise ratio.
-
Relaxation Delay: 2 seconds.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shift axis using the residual solvent signal (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[5]
-
Integrate the signals in the ¹H NMR spectrum.
Predicted ¹H NMR Spectrum
The chemical shifts are influenced by shielding and deshielding effects from adjacent functional groups. Protons on carbons attached to electronegative atoms like oxygen or nitrogen are shifted downfield.[6][7]
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Justification |
| H4', H2'/H6' | ~7.0 - 7.2 | s | 3H | Aromatic protons on the 3,5-dimethylphenyl ring. Due to symmetry, H2' and H6' are equivalent. The H4' proton will be a separate singlet.[8][9] |
| H3 | ~3.8 - 4.0 | dd | 1H | Methine proton at the chiral center, deshielded by the adjacent amino group and carbonyl group. |
| H5 | ~3.6 - 3.8 | m | 2H | Methylene protons adjacent to the N-aryl group, expected to be a complex multiplet. |
| H4 | ~2.4 - 2.8 | m | 2H | Methylene protons adjacent to the chiral center (C3). Likely to be diastereotopic and appear as a complex multiplet. |
| CH₃ (Aryl) | ~2.3 | s | 6H | Protons of the two equivalent methyl groups on the aromatic ring.[8] |
| NH₂ | ~1.5 - 2.5 | br s | 2H | Amine protons. The chemical shift is variable and concentration-dependent; the signal is often broad due to quadrupole broadening and exchange. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Assignment | Predicted δ (ppm) | Justification |
| C2 (C=O) | ~175 | Carbonyl carbon of the γ-lactam.[10] |
| C1', C3', C5' | ~138 - 140 | Aromatic carbons attached to nitrogen and methyl groups.[11] |
| C2', C4', C6' | ~120 - 130 | Aromatic CH carbons.[11] |
| C3 | ~55 - 60 | Aliphatic carbon attached to the amino group. |
| C5 | ~45 - 50 | Aliphatic carbon adjacent to the N-aryl group. |
| C4 | ~30 - 35 | Aliphatic CH₂ carbon. |
| CH₃ (Aryl) | ~21 | Carbon of the aromatic methyl groups. |
graph "H-H_COSY" { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", width=0.6]; edge [color="#4285F4"];H3 [label="H3", pos="0,0!"]; H4a [label="H4a", pos="1.5,0!"]; H4b [label="H4b", pos="1.5,-1.5!"]; H5a [label="H5a", pos="3,0!"]; H5b [label="H5b", pos="3,-1.5!"];
// Geminal Couplings edge [color="#EA4335", style=dashed]; H4a -- H4b; H5a -- H5b;
// Vicinal Couplings edge [color="#34A853", style=solid]; H3 -- H4a; H3 -- H4b; H4a -- H5a; H4a -- H5b; H4b -- H5a; H4b -- H5b; }
Caption: Predicted ¹H-¹H COSY correlations for the pyrrolidinone ring.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Protocol: FT-IR Data Acquisition
Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.[12][13]
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal.[13]
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal surface.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance.
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3400 - 3200 | Medium, Broad | N-H Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic |
| 2980 - 2850 | Medium | C-H Stretch | Aliphatic (CH₂, CH₃) |
| ~1680 | Strong | C=O Stretch | γ-Lactam (Amide)[14][15] |
| 1600, 1475 | Medium-Weak | C=C Stretch | Aromatic Ring |
| 1650 - 1550 | Medium | N-H Bend | Primary Amine (-NH₂) |
| ~1250 | Medium | C-N Stretch | Aryl-N |
The most prominent peak is expected to be the strong C=O stretch of the γ-lactam ring around 1680 cm⁻¹. The presence of a primary amine will be indicated by the N-H stretching bands in the 3400-3200 cm⁻¹ region.[16]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering structural clues. Electrospray Ionization (ESI) is a soft ionization technique suitable for this type of molecule.[17][18]
Experimental Protocol: ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[19] A trace of formic acid may be added to aid protonation for positive ion mode.[20]
-
Infusion: Infuse the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage (e.g., 3-5 kV) to the ESI needle to generate an aerosol of charged droplets.[21] A heated nebulizing gas (e.g., nitrogen) aids in desolvation.
-
Mass Analysis: Acquire the mass spectrum in positive ion mode, scanning a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
Predicted Mass Spectrum and Fragmentation
The molecular formula of 3-amino-1-(3,5-dimethylphenyl)pyrrolidin-2-one is C₁₂H₁₆N₂O, with a monoisotopic mass of 204.1263 g/mol .
-
Molecular Ion: In positive mode ESI-MS, the protonated molecular ion, [M+H]⁺ , is expected as the base peak or a very prominent peak at m/z 205.1341 .
-
Fragmentation Pathway: While ESI is a soft ionization technique, some in-source fragmentation can occur. The fragmentation of the pyrrolidinone ring and its substituents can provide valuable structural information. A common fragmentation pathway involves the cleavage of the bonds alpha to the carbonyl group or the nitrogen atom.[22][23]
Caption: A plausible fragmentation pathway for [M+H]⁺ of the target molecule.
Plausible Fragments:
-
m/z 188.11: Loss of ammonia (NH₃) from the protonated molecular ion.
-
m/z 119.07: Cleavage of the N-aryl bond could lead to a fragment corresponding to the protonated 3,5-dimethylaniline ion.
-
m/z 100.06: Cleavage of the N-aryl bond could also result in a fragment representing the protonated 3-aminopyrrolidin-2-one portion.
Conclusion
This guide presents a detailed, predicted spectroscopic profile for 3-amino-1-(3,5-dimethylphenyl)pyrrolidin-2-one. The combination of ¹H NMR, ¹³C NMR, IR, and MS data provides a robust analytical framework for the unequivocal identification and structural verification of this compound. The provided protocols and interpretations, grounded in established scientific principles, are designed to assist researchers in confirming the successful synthesis and purity of this valuable chemical entity, thereby facilitating its application in drug development and scientific research.
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